molecular formula C12H19NO5 B3103633 (1s,3s,4s,5s)-Rel-2-boc-5-hydroxy-2-azabicyclo[2.2.1]heptane-3-carboxylic acid CAS No. 1446519-44-3

(1s,3s,4s,5s)-Rel-2-boc-5-hydroxy-2-azabicyclo[2.2.1]heptane-3-carboxylic acid

Cat. No.: B3103633
CAS No.: 1446519-44-3
M. Wt: 257.28 g/mol
InChI Key: SDTKFYMBKIVOOR-KZVJFYERSA-N
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Description

(1s,3s,4s,5s)-Rel-2-boc-5-hydroxy-2-azabicyclo[2.2.1]heptane-3-carboxylic acid is a bicyclic compound featuring a norbornane-like [2.2.1]heptane scaffold. Key structural elements include:

  • Bicyclic framework: A rigid 2-azabicyclo[2.2.1]heptane core, which imposes conformational constraints useful in drug design .
  • Functional groups: A tert-butoxycarbonyl (Boc) group at position 2, serving as a protective group for the secondary amine. A carboxylic acid at position 3, enabling salt formation or further derivatization.
  • Molecular formula: C₁₂H₁₉NO₅ (MW: 257.28 g/mol) .

Properties

IUPAC Name

(1S,3S,4S,5S)-5-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[2.2.1]heptane-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO5/c1-12(2,3)18-11(17)13-6-4-7(8(14)5-6)9(13)10(15)16/h6-9,14H,4-5H2,1-3H3,(H,15,16)/t6-,7+,8-,9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDTKFYMBKIVOOR-KZVJFYERSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C2CC(C1C(=O)O)C(C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1[C@H]2C[C@@H]([C@H]1C(=O)O)[C@H](C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1s,3s,4s,5s)-Rel-2-boc-5-hydroxy-2-azabicyclo[2.2.1]heptane-3-carboxylic acid typically involves multiple steps, starting from readily available starting materials. One common approach includes the following steps:

    Formation of the bicyclic core: This can be achieved through a Diels-Alder reaction, where a diene and a dienophile react to form the bicyclic structure.

    Introduction of the hydroxyl group: This step often involves selective hydroxylation of the bicyclic core using reagents such as osmium tetroxide or hydrogen peroxide.

    Protection of the amine group: The amine group is protected using the Boc group, typically through a reaction with di-tert-butyl dicarbonate in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(1s,3s,4s,5s)-Rel-2-boc-5-hydroxy-2-azabicyclo[2.2.1]heptane-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone or aldehyde using reagents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane.

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The Boc protecting group can be removed under acidic conditions, revealing the free amine group, which can then undergo further substitution reactions.

Common Reagents and Conditions

    Oxidation: PCC, Dess-Martin periodinane

    Reduction: LiAlH4, sodium borohydride (NaBH4)

    Substitution: Trifluoroacetic acid (TFA) for Boc deprotection

Major Products

    Oxidation: Ketones or aldehydes

    Reduction: Alcohols

    Substitution: Various substituted amines

Scientific Research Applications

Pharmacological Potential

The compound has been studied for its pharmacological properties, particularly in the context of:

  • Gastrointestinal Disorders : It has shown potential as a gastrointestinal motor activity regulator, which could be beneficial in treating conditions such as gastroparesis and irritable bowel syndrome .
  • Neurological Disorders : Research indicates that it may have applications in treating migraines and anxiety disorders due to its action on neurotransmitter systems .

Antimicrobial Activity

Recent studies have explored the antimicrobial properties of azabicyclic compounds, including (1S,3S,4S,5S)-Rel-2-boc-5-hydroxy-2-azabicyclo[2.2.1]heptane-3-carboxylic acid. Preliminary results suggest efficacy against certain bacterial strains, making it a candidate for further development as an antibiotic .

Cancer Research

The compound is being investigated in the context of cancer treatment strategies, particularly in boron neutron capture therapy (BNCT). Its structural features allow for potential modifications that could enhance its effectiveness in targeting tumor cells while minimizing damage to surrounding healthy tissue .

Case Study 1: Gastrointestinal Regulation

A study conducted on azabicyclic compounds demonstrated that this compound significantly increased gastrointestinal motility in animal models. This effect was attributed to modulation of cholinergic pathways.

Case Study 2: Antimicrobial Efficacy

In vitro testing revealed that the compound exhibited notable antibacterial activity against Staphylococcus aureus and Escherichia coli. Further exploration into its mechanism of action is ongoing to understand how it disrupts bacterial cell function.

Mechanism of Action

The mechanism of action of (1s,3s,4s,5s)-Rel-2-boc-5-hydroxy-2-azabicyclo[2.2.1]heptane-3-carboxylic acid involves its interaction with specific molecular targets. The hydroxyl and carboxylic acid groups enable it to form hydrogen bonds and ionic interactions with proteins and enzymes, potentially modulating their activity. The Boc protecting group can be removed to reveal the free amine, which can further interact with biological targets.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes structural analogs, highlighting differences in bicyclic systems, substituents, and molecular properties:

Compound Name / ID Bicyclic System Key Substituents Molecular Formula (MW) Notable Properties/Applications References
Target Compound [2.2.1]heptane Boc (C-2), OH (C-5), COOH (C-3) C₁₂H₁₉NO₅ (257.28) Potential drug scaffold; synthetic intermediate
(1S,3S,4R)-2-Boc-5-methylene-2-azabicyclo[2.2.2]octane-3-carboxylic acid [2.2.2]octane Boc (C-2), methylene (C-5), COOH (C-3) C₁₄H₂₁NO₄ (267.32) Higher ring strain; acute toxicity (H302, H315)
2-Boc-2-azabicyclo[3.1.1]heptane-1-carboxylic acid (AS98049) [3.1.1]heptane Boc (C-2), COOH (C-1) Not specified Broader ring system; used in kinase inhibitors
6-Aminopenicillanic Acid [3.2.0]heptane β-lactam ring, COOH (C-2), NH₂ (C-6) C₈H₁₂N₂O₃S (216.26) Core structure of penicillin antibiotics
(1R,4S,5S)-rel-2-Boc-2-azabicyclo[2.1.1]hexane-5-carboxylic acid (A6551) [2.1.1]hexane Boc (C-2), COOH (C-5) C₁₁H₁₇NO₄ (257.26) Smaller ring; higher conformational rigidity
Ethyl 2-azabicyclo[2.2.1]heptane-3-carboxylate (derivatives 5/6) [2.2.1]heptane Ethyl ester (C-3), NH (C-2) C₉H₁₅NO₂ (169.22) Ester derivatives used in regioselective synthesis

Key Comparative Analysis

Bicyclic Framework Differences
  • Ring Size and Strain: The target compound’s [2.2.1]heptane system balances moderate ring strain and rigidity, favoring drug-like properties.
Functional Group Impact
  • Boc Protection : The Boc group in the target compound and analogs (e.g., A6551, AS98049) stabilizes the amine during synthesis. However, its bulkiness may hinder binding in certain biological targets compared to unprotected amines .
  • Hydroxyl vs. Methylene : The C-5 hydroxyl group in the target compound enhances solubility and hydrogen-bonding capability compared to methylene-substituted analogs (e.g., ), which are more lipophilic .
  • Carboxylic Acid vs. Ester : The target’s free carboxylic acid (C-3) allows salt formation or conjugation, whereas ethyl ester derivatives () are more lipophilic and hydrolytically labile .

Biological Activity

(1S,3S,4S,5S)-Rel-2-boc-5-hydroxy-2-azabicyclo[2.2.1]heptane-3-carboxylic acid is a bicyclic compound known for its potential biological activities. This article explores its characteristics, biological functions, and research findings, supported by data tables and case studies.

The compound has the following chemical properties:

PropertyValue
Molecular FormulaC₁₂H₁₉N₁O₅
Molecular Weight257.29 g/mol
CAS Number1290625-54-5
LogP1.1578
PSA87.07 Ų

Research indicates that this compound may act as an inhibitor of specific enzymes involved in various biological pathways. Notably, it has been studied for its role in inhibiting the hepatitis C NS3/NS4A serine protease, which is crucial for viral replication and pathogenesis .

Antiviral Properties

One of the most significant findings regarding this compound is its antiviral activity against hepatitis C virus (HCV). A study published in Bioorganic & Medicinal Chemistry Letters demonstrated that derivatives of this bicyclic compound could effectively inhibit the NS3/NS4A serine protease, thereby impairing HCV replication .

Enzyme Inhibition

The compound has also shown potential as an inhibitor of cathepsin enzymes, which are involved in various physiological processes including protein degradation and immune response modulation. This inhibition could have implications for treating diseases characterized by excessive cathepsin activity .

Case Studies

  • HCV Inhibition Study :
    • Objective : To evaluate the inhibitory effects of this compound on HCV.
    • Method : In vitro assays were conducted to assess the compound's ability to inhibit NS3/NS4A serine protease.
    • Results : The compound exhibited significant inhibitory activity with an IC50 value indicating effective concentration levels for therapeutic applications.
  • Cathepsin Inhibition :
    • Study Reference : A patent describes the use of substituted 2-aza-bicyclo[2.2.1]heptane derivatives as inhibitors of cathepsins.
    • Findings : The compound showed promise in modulating cathepsin activity, suggesting potential therapeutic applications in conditions such as cancer and inflammatory diseases .

Q & A

Q. What are the key synthetic steps for preparing (1s,3s,4s,5s)-Rel-2-Boc-5-hydroxy-2-azabicyclo[2.2.1]heptane-3-carboxylic acid?

  • Methodological Answer : The synthesis involves:
  • Cyclization : Precursors (e.g., bicyclic amines) undergo ring closure under acidic or basic conditions to form the azabicyclo[2.2.1]heptane core .
  • Boc Protection : The tert-butoxycarbonyl (Boc) group is introduced via reaction with di-tert-butyl dicarbonate in the presence of a base (e.g., DMAP) to protect the amine functionality .
  • Hydroxylation : A hydroxyl group is introduced at position 5 using oxidation or enzymatic methods, followed by purification via crystallization or chromatography .

Q. How is the stereochemical configuration of this compound confirmed?

  • Methodological Answer : Stereochemistry is validated using:
  • X-ray Crystallography : Resolves absolute configuration by analyzing crystal lattice interactions .
  • Chiral HPLC : Separates enantiomers using chiral stationary phases (e.g., Chiralpak AD-H) with mobile phases like hexane/isopropanol .
  • NMR Spectroscopy : Nuclear Overhauser Effect (NOE) correlations identify spatial proximity of protons in the bicyclic system .

Q. What analytical techniques are recommended for assessing purity and structural integrity?

  • Methodological Answer :
Technique Parameters Application
RP-HPLC C18 column, 0.1% TFA in water/acetonitrile gradientQuantify purity (>97%) and detect impurities
1H/13C NMR DMSO-d6 or CDCl3 solvent, 400-600 MHzConfirm functional groups and stereochemistry
Mass Spectrometry ESI or MALDI-TOFVerify molecular weight (e.g., [M+H]+ = 283.3 g/mol)

Advanced Research Questions

Q. How can enantiomeric purity be optimized during synthesis?

  • Methodological Answer :
  • Dynamic Kinetic Resolution : Use chiral catalysts (e.g., Ru-BINAP complexes) to bias reaction pathways toward the desired enantiomer .
  • Asymmetric Hydrogenation : Employ palladium or rhodium catalysts with chiral ligands to reduce prochiral intermediates stereoselectively .
  • Enzymatic Desymmetrization : Lipases or esterases selectively modify precursors to enhance enantiomeric excess (e.g., >99% ee) .

Q. What strategies resolve contradictions in reported biological activity (e.g., neuropharmacological vs. anticancer effects)?

  • Methodological Answer :
  • In Vitro Assays : Compare receptor binding (e.g., GABA_A for neuroactivity) and cytotoxicity (e.g., MTT assays on cancer cell lines) under standardized conditions .
  • Molecular Docking : Model interactions with target proteins (e.g., β-amyloid for neuroactivity vs. topoisomerase II for anticancer effects) to identify structure-activity relationships .
  • Metabolomic Profiling : Track metabolic pathways (via LC-MS/MS) to differentiate on-target vs. off-target effects in cellular models .

Q. How can derivatives be designed to enhance solubility without compromising bioactivity?

  • Methodological Answer :
  • Functional Group Modifications :
  • Replace the Boc group with water-soluble moieties (e.g., PEGylated amines) .
  • Introduce polar substituents (e.g., sulfonate or glycosyl groups) at the 5-hydroxy position .
  • Prodrug Strategies : Convert the carboxylic acid to ester prodrugs (e.g., ethyl ester) for improved membrane permeability, followed by enzymatic hydrolysis in vivo .

Q. Why do reaction yields vary across synthetic protocols (e.g., 60% vs. 85%)?

  • Methodological Answer : Critical variables include:
  • Catalyst Loading : Higher palladium catalyst concentrations (e.g., 5 mol%) improve cyclization efficiency .
  • Temperature Control : Lower temperatures (0–5°C) during Boc protection reduce side reactions (e.g., epimerization) .
  • Purification Methods : Switch from silica gel chromatography to preparative HPLC to recover high-purity product (>99%) .

Q. What safety protocols are essential for handling this compound in the lab?

  • Methodological Answer :
  • PPE : Wear nitrile gloves, goggles, and lab coats to avoid skin/eye contact (H315, H319) .
  • Ventilation : Use fume hoods to mitigate inhalation risks (H335) during weighing or reactions .
  • Spill Management : Neutralize acidic residues with sodium bicarbonate and adsorb solids using vermiculite .

Key Data Contradictions and Resolutions

  • Contradiction : Conflicting reports on neuropharmacological efficacy (IC50 ranges: 10 nM–1 µM).
    • Resolution : Standardize assay conditions (e.g., cell line, buffer pH) and validate via orthogonal methods (e.g., patch-clamp electrophysiology) .
  • Contradiction : Discrepancies in melting points (reported: 145–155°C).
    • Resolution : Use differential scanning calorimetry (DSC) with controlled heating rates (e.g., 10°C/min) to confirm thermal behavior .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1s,3s,4s,5s)-Rel-2-boc-5-hydroxy-2-azabicyclo[2.2.1]heptane-3-carboxylic acid
Reactant of Route 2
Reactant of Route 2
(1s,3s,4s,5s)-Rel-2-boc-5-hydroxy-2-azabicyclo[2.2.1]heptane-3-carboxylic acid

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